![molecular formula C20H18FN5OS B2960480 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034259-97-5](/img/structure/B2960480.png)
3-(4-fluorophenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms. In this particular compound, various functional groups are attached to the pyrazole ring, including a 4-fluorophenyl group, a methyl group, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached functional groups. The 4-fluorophenyl group would contribute to the aromaticity of the molecule, while the thiophene ring would introduce a heterocyclic element .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions at the fluorophenyl group, or electrophilic aromatic substitution reactions at the thiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and thiophene groups could impact its solubility, while the pyrazole ring could influence its acidity .Scientific Research Applications
Structural Characterization and Molecular Interaction Studies
Research on structurally similar compounds, such as various pyrazoline derivatives, has focused on their synthesis and structural characterization, examining the geometry, conformation, and molecular interactions within the crystal lattice. For instance, studies have detailed the geometric parameters and intramolecular interactions of N-substituted pyrazoline derivatives, highlighting their potential for further chemical and pharmacological exploration (Köysal et al., 2005).
Antimicrobial and Antituberculosis Activities
The synthesis of thiazole-aminopiperidine hybrid analogs has demonstrated significant in vitro activity against Mycobacterium tuberculosis, showcasing the potential for developing new antimicrobial agents targeting tuberculosis and related bacterial infections (Jeankumar et al., 2013).
Heterocyclic Synthesis for Diverse Biological Activities
Research into thiophenylhydrazonoacetates for heterocyclic synthesis has yielded a variety of derivatives with potential biological activities. These studies illustrate the versatility of pyrazole-based compounds in generating pharmacologically interesting heterocycles (Mohareb et al., 2004).
Development of Anticancer Agents
Pyrazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against various cancer cell lines. This research highlights the potential of pyrazole-based compounds as anticancer agents, with specific studies focusing on their ability to inhibit cancer cell proliferation (Hassan et al., 2015).
Potential for CNS Receptor Research
The synthesis and characterization of compounds structurally similar to the one have been carried out with the aim of exploring their potential as central nervous system (CNS) receptor ligands. Such research underscores the interest in pyrazole derivatives for studying receptor interactions and signaling pathways within the CNS (McLaughlin et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-25-19(12-18(23-25)14-2-4-16(21)5-3-14)20(27)22-8-10-26-9-6-17(24-26)15-7-11-28-13-15/h2-7,9,11-13H,8,10H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHWFUBARZWROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.